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(5-Chloro-2,1,3-benzothiadiazol-4-

yl)-cyanamide

CAS No.: 51322-80-6

Cat. No.: B134693

Get Quote

Application Note: Orthogonal UHPLC-UV/MS Quantification of Tizanidine EP Impurity G

Introduction & Scientific Context
Tizanidine hydrochloride is a centrally acting α2-adrenergic agonist widely prescribed for the

management of muscle spasticity and related neurological conditions[1]. During the synthesis

and shelf-life of the active pharmaceutical ingredient (API), various process-related impurities

and degradation products can emerge[2].

Among these, Tizanidine EP Impurity G (Chemical Name: (5-Chloro-2,1,3-benzothiadiazol-4-

yl)cyanamide; CAS: 51322-80-6) is a critical synthetic intermediate and potential degradation

product[3][4]. Mechanistically, Impurity G arises when the basic imidazoline ring of Tizanidine

undergoes ring-opening and cleavage, or when the ethylenediamine condensation step during

synthesis is incomplete, leaving a terminal cyanamide moiety[2]. Because Impurity G lacks the

basic imidazoline ring, its pKa and hydrophobicity are significantly altered compared to the

parent drug, necessitating a highly specific, stability-indicating chromatographic method for

accurate quantification[5].
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Mechanistic Rationale for Analytical Choices
To ensure a robust and reproducible assay, the analytical choices in this protocol are grounded

in the physicochemical properties of the analytes:

Stationary Phase Causality: Tizanidine and its basic impurities are highly prone to secondary

interactions with residual silanols on traditional silica stationary phases, which leads to

severe peak tailing[5]. To counteract this, an Ethylene Bridged Hybrid (BEH) C18 column is

utilized. The hybrid particle technology minimizes silanol activity, ensuring sharp,

symmetrical peaks for basic compounds.

Mobile Phase Causality: A buffered mobile phase (pH 3.6) using sodium perchlorate and

triethylamine (TEA) is critical[5]. The acidic pH ensures that the basic nitrogen atoms of

Tizanidine are fully protonated, standardizing their retention. Conversely, the cyanamide

group of Impurity G is less basic and more hydrophobic, causing it to elute later in the

reversed-phase gradient.

Orthogonal Detection (Self-Validating System): Photodiode Array (PDA) UV detection at 230

nm provides the primary quantitative data due to the strong absorbance of the

benzothiadiazole chromophore[5]. However, to make the system self-validating, parallel

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is employed. This orthogonal

validation confirms the structural identity of the eluting peak (Impurity G MW: 210.64)[4][6],

ensuring that the quantified UV peak is exclusively Impurity G and free from co-eluting matrix

interference.

Experimental Protocol
The following step-by-step methodology is designed as a self-validating system, incorporating

internal system suitability and recovery checks.

Reagents and Materials
Tizanidine Hydrochloride API and Tizanidine EP Impurity G Reference Standard (>99.0%

purity)[3].

Acetonitrile (LC-MS grade) and Milli-Q Water.
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Sodium perchlorate, Triethylamine (TEA), and Orthophosphoric acid (AR grade)[7].

Sample Preparation Workflow
Diluent Preparation: Mix Milli-Q Water and Acetonitrile in an 80:20 (v/v) ratio. Degas via

sonication.

Standard Solution: Accurately weigh 5.0 mg of Impurity G reference standard into a 50 mL

volumetric flask. Dissolve and make up to volume with diluent to create a 100 µg/mL stock.

Dilute further to a working concentration of 0.5 µg/mL.

Test Solution: Weigh 50.0 mg of Tizanidine API into a 50 mL volumetric flask. Add 30 mL of

diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume

(yielding 1000 µg/mL of API).

Self-Validation Step (Spiked Recovery): Prepare a spiked test sample by adding 0.5 mL of

the 100 µg/mL Impurity G stock to 50.0 mg of Tizanidine API before making up to volume. A

recovery outside the 95–105% range immediately flags matrix suppression or extraction

failure, invalidating the run[1].

UHPLC-UV/MS Chromatographic Conditions
System: Waters Acquity UPLC coupled with a PDA detector and a tandem quadrupole

MS[5].

Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

Mobile Phase A: 0.24% sodium perchlorate in water, containing 0.06% TEA, adjusted to pH

3.6 with orthophosphoric acid[5].

Mobile Phase B: Acetonitrile : Buffer (70:30, v/v)[5].

Gradient Program: 0–2 min (5% B), 2–6 min (5% to 50% B), 6–9 min (50% to 75% B), 9–10

min (75% to 5% B), 10–12 min (5% B for re-equilibration)[8].

Flow Rate: 0.4 mL/min.

Injection Volume: 2.0 µL.
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Detection: UV at 230 nm[5]. MS in ESI positive mode (Capillary: 3.0 kV, Cone: 25 V, Source

Temp: 150°C).

System Suitability Testing (SST)
Before sample analysis, the system's integrity must be verified against the following criteria:

Resolution ( Rs​): > 2.0 between Tizanidine and Impurity G.

Tailing Factor ( Tf​): < 1.5 for the Impurity G peak.

Precision: %RSD of 6 replicate injections of the Standard Solution < 2.0%[5].

Method Validation & Quantitative Data
The method conforms to ICH Q2(R1) guidelines for the validation of analytical procedures. The

quantitative parameters are summarized below, demonstrating the method's sensitivity and

reliability for routine quality control and stability monitoring[1][5].

Validation Parameter Tizanidine API EP Impurity G

Relative Retention Time (RRT) 1.00 (~5.2 min) ~1.61 (~8.4 min)

Limit of Detection (LOD) 0.015 µg/mL 0.020 µg/mL

Limit of Quantification (LOQ) 0.045 µg/mL 0.060 µg/mL

Linearity Range 0.05 - 5.0 µg/mL 0.06 - 5.0 µg/mL

Correlation Coefficient ( R2 ) > 0.999 > 0.999

Accuracy / Spiked Recovery 98.5% - 101.2% 97.8% - 102.1%

Method Precision (%RSD) 1.2% 1.8%

Workflow Visualization
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Figure 1: Orthogonal UHPLC-UV/MS analytical workflow for Tizanidine Impurity G

quantification.
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[https://www.benchchem.com/product/b134693/docs#analytical-techniques-for-quantifying-
tizanidine-impurity-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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